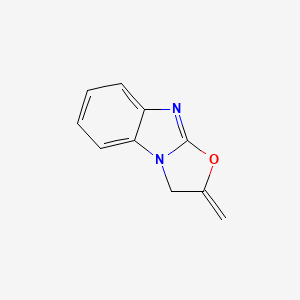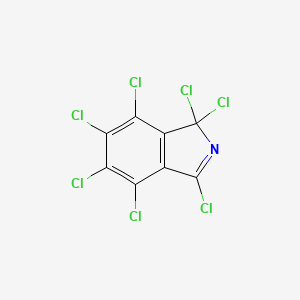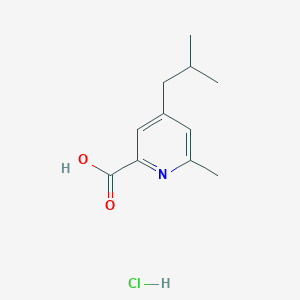
Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 4-methyl-2-pyridinecarboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified using methanol and a suitable acid catalyst to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Methyl 6-bromo-2-pyridinecarboxylate: Similar structure but lacks the methyl group at the 4th position.
2-Pyrimidinecarbamonitrile, 1,6-dihydro-4-methyl-6-oxo-: Similar core structure but with different functional groups.
Uniqueness: Methyl 5-bromo-1,6-dihydro-4-methyl-6-oxo-2-pyridinecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the methyl group at the 4th position differentiates it from other similar compounds and influences its interaction with biological targets.
属性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC 名称 |
methyl 5-bromo-4-methyl-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-4-3-5(8(12)13-2)10-7(11)6(4)9/h3H,1-2H3,(H,10,11) |
InChI 键 |
YSEPUOAZQRSJJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=C1)C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)


![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)

![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)







